molecular formula C20H17N3O3S B2888524 N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-56-3

N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2888524
CAS No.: 532965-56-3
M. Wt: 379.43
InChI Key: LKSCONJSXPJKIT-UHFFFAOYSA-N
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Description

  • Starting materials: 4-hydroxybenzaldehyde and benzyl chloride.

  • Reaction: Etherification to introduce the benzyloxy group.

  • Formation of Carboxamide Group:

    • Starting materials: Thiazolopyrimidine core and appropriate amine.

    • Reaction: Amide formation through condensation reaction.

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using high-yielding reactions, minimizing purification steps, and ensuring the process is cost-effective.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. Here is a simplified pathway:

    • Formation of Thiazolopyrimidine Core:

      • Starting materials: 2-aminothiazole and an appropriate aldehyde.

      • Reaction: Cyclization reaction under acidic or basic conditions to form the thiazolopyrimidine core.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation: N-(4-(Benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones.

    • Reduction: The compound can be reduced under specific conditions to form different thiazolopyrimidine derivatives.

    • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the conditions and reagents used.

    Common Reagents and Conditions:

    • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

    • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    • Substitution Reagents: Halogenating agents, Grignard reagents.

    Major Products Formed:

    • Oxidation Products: Sulfoxides, sulfones.

    • Reduction Products: Reduced thiazolopyrimidine derivatives.

    • Substitution Products: Varied substituted products depending on the reagent used.

    Scientific Research Applications

    In Chemistry:

    • Used as a building block in organic synthesis for the preparation of more complex molecules.

    • Studied for its potential use in catalytic processes.

    In Biology:

    • Investigated for its biological activity, including anti-inflammatory and antimicrobial properties.

    • Potential use as a molecular probe in biological studies.

    In Medicine:

    • Research on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    • Evaluated for its role as an enzyme inhibitor.

    In Industry:

    • Used in the synthesis of dyes and pigments.

    Mechanism of Action

    Mechanism:

    • The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions.

    • This interaction can lead to the inhibition or activation of specific biological pathways.

    Molecular Targets and Pathways Involved:

    • Targets enzymes involved in inflammation and microbial growth.

    • Interacts with receptors that play a role in cell signaling pathways, potentially leading to therapeutic effects.

    Comparison with Similar Compounds

    • 2-Aminothiazole derivatives.

    • Other thiazolopyrimidines with different substituents.

    • Benzyloxyphenyl-based molecules with varied functional groups.

    This detailed article captures the essence of the compound N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds.

    Properties

    IUPAC Name

    5-oxo-N-(4-phenylmethoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17N3O3S/c24-18(17-12-21-20-23(19(17)25)10-11-27-20)22-15-6-8-16(9-7-15)26-13-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LKSCONJSXPJKIT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    379.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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